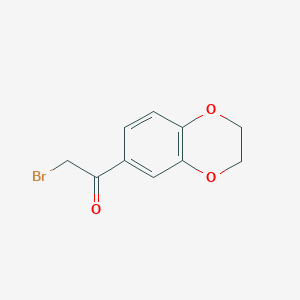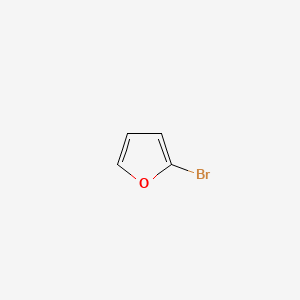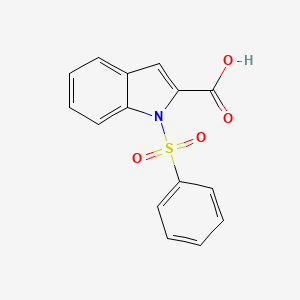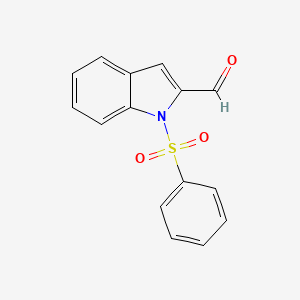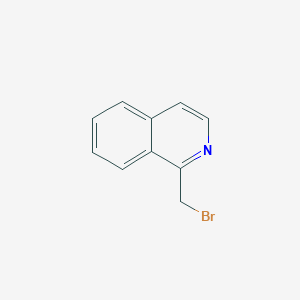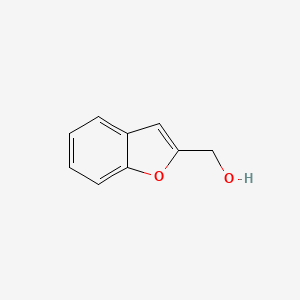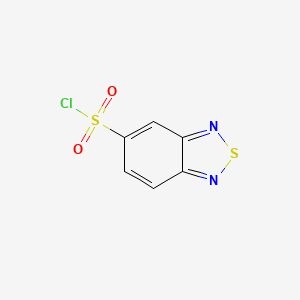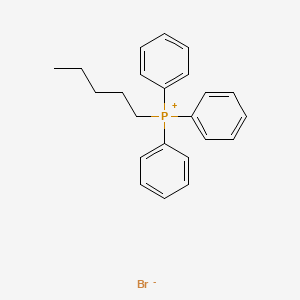
Pentyltriphenylphosphonium bromide
Overview
Description
Pentyltriphenylphosphonium bromide is an organic compound with the chemical formula C23H26BrP. It is a white to almost white crystalline powder that is partly miscible in water and soluble in methanol and chloroform . This compound is known for its strong basicity and is commonly used in organic synthesis reactions.
Mechanism of Action
Target of Action
Pentyltriphenylphosphonium bromide is an organic phosphorus compound It’s known to exhibit strong basicity in chemical reactions .
Mode of Action
It’s commonly used as a reagent in organic synthesis reactions . It can catalyze the polymerization of olefins as a Mendelson catalyst . It’s also used as a Markovnikov reagent in organic synthesis for the production of olefins .
Biochemical Pathways
It’s known to be involved in the synthesis of various compounds of interest such as polyols, biofuels, carotenoids, or antibiotics .
Pharmacokinetics
It’s partly miscible in water and soluble in methanol and chloroform , which may influence its bioavailability.
Result of Action
Its use in organic synthesis suggests it plays a role in the formation of various organic compounds .
Action Environment
This compound is a hygroscopic solid that should be stored in an inert atmosphere at room temperature . It’s sensitive to high temperatures and may produce toxic gases when exposed to fire . It should be handled with appropriate protective equipment to avoid skin and eye irritation . These factors may influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Pentyltriphenylphosphonium bromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with mitochondrial membranes, where it can act as a mitochondrial targeting agent. This compound is known to interact with enzymes involved in oxidative phosphorylation, thereby influencing the production of ATP. Additionally, this compound can interact with proteins involved in the electron transport chain, affecting the overall efficiency of cellular respiration .
Cellular Effects
This compound has been shown to have various effects on different types of cells and cellular processes. In particular, it influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can alter gene expression by affecting transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can impact the balance between glycolysis and oxidative phosphorylation, leading to changes in energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of certain mitochondrial enzymes, thereby affecting the electron transport chain and ATP synthesis. Additionally, it can activate other enzymes involved in metabolic pathways, leading to changes in metabolite levels and overall cellular function. The binding interactions of this compound with biomolecules are often mediated by its phosphonium group, which can form electrostatic interactions with negatively charged residues on proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in mitochondrial activity and energy production. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and energy production. In some cases, high doses of this compound can cause toxic or adverse effects, such as mitochondrial dysfunction and oxidative stress. These dosage-dependent effects are critical for determining the appropriate concentration of this compound for experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to mitochondrial function and energy production. This compound can interact with enzymes and cofactors involved in oxidative phosphorylation, leading to changes in ATP synthesis and metabolic flux. Additionally, this compound can affect the levels of key metabolites such as NADH and FADH2, which are essential for the electron transport chain. These interactions highlight the importance of this compound in regulating cellular metabolism and energy homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and it can accumulate in mitochondria due to its affinity for mitochondrial membranes. The distribution of this compound within tissues can vary depending on factors such as tissue type and metabolic activity. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical research and therapeutic applications .
Subcellular Localization
This compound is primarily localized in the mitochondria, where it exerts its effects on mitochondrial function and energy production. The subcellular localization of this compound is facilitated by targeting signals and post-translational modifications that direct it to specific compartments within the cell. The accumulation of this compound in mitochondria can lead to changes in mitochondrial activity and overall cellular function. This subcellular localization is a key factor in the biochemical properties and effects of this compound .
Preparation Methods
Pentyltriphenylphosphonium bromide is typically synthesized through the reaction of triphenylphosphine with pentyl bromide. The reaction is carried out under inert atmosphere conditions at room temperature . The general reaction can be represented as follows:
Ph3P+C5H11Br→Ph3P+C5H11Br−
where Ph represents the phenyl group.
Chemical Reactions Analysis
Pentyltriphenylphosphonium bromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pentyltriphenylphosphonium bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a phase transfer catalyst in various organic synthesis reactions.
Biology: It is used in studies involving the degradation of environmental contaminants like trichloroethylene.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Comparison with Similar Compounds
Pentyltriphenylphosphonium bromide can be compared with other similar compounds such as:
Methyltriphenylphosphonium bromide: Similar in structure but with a methyl group instead of a pentyl group.
Ethyltriphenylphosphonium bromide: Contains an ethyl group instead of a pentyl group.
Butyltriphenylphosphonium bromide: Contains a butyl group instead of a pentyl group.
The uniqueness of this compound lies in its longer alkyl chain, which can influence its solubility and reactivity in various chemical reactions .
Properties
IUPAC Name |
pentyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26P.BrH/c1-2-3-13-20-24(21-14-7-4-8-15-21,22-16-9-5-10-17-22)23-18-11-6-12-19-23;/h4-12,14-19H,2-3,13,20H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUKWMSXUKODHR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40943967 | |
| Record name | Pentyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40943967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21406-61-1 | |
| Record name | Phosphonium, pentyltriphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21406-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentyltriphenylphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021406611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40943967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentyltriphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.325 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Pentyltriphenylphosphonium bromide enhance the oxidation of DNAPLs by potassium permanganate?
A1: this compound acts as a phase-transfer catalyst, facilitating the transfer of permanganate ions (MnO4-) from the aqueous phase into the organic phase where DNAPLs reside. This is crucial because DNAPLs like trichloroethylene (TCE) and tetrachloroethylene (PCE) are immiscible with water, hindering their direct reaction with potassium permanganate. PTPP forms ion pairs with permanganate, making them more soluble in the organic phase and enabling the oxidation reaction to occur more effectively. [, ]
Q2: What is the impact of this compound on the rate of DNAPL degradation in mixtures compared to pure phases?
A2: Research shows that while PTPP generally enhances the oxidation of both pure DNAPLs and their mixtures, its effect is more pronounced in mixtures. [] For instance, in a mixture of PCE and TCA (1,1,2-trichloroethane), the presence of PTPP significantly increased the rate of permanganate consumption compared to the individual pure phases. This suggests that PTPP's phase-transfer capability is particularly beneficial when dealing with complex mixtures of contaminants, making it a promising tool for real-world remediation scenarios. []
Q3: What structural characteristics of this compound are relevant to its function as a phase-transfer catalyst?
A3: The structure of this compound, characterized by a positively charged phosphorus atom surrounded by three phenyl groups and a pentyl chain, contributes to its phase-transfer properties. [] The hydrophobic nature of the phenyl and pentyl groups enhances its solubility in the organic phase, while the positive charge on the phosphorus facilitates the formation of ion pairs with negatively charged permanganate ions. This combination allows PTPP to effectively shuttle the oxidizing agent into the organic phase where the reaction with DNAPLs takes place. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide](/img/structure/B1272937.png)
